molecular formula C16H16N4O2 B2565393 N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415524-71-7

N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2565393
CAS No.: 2415524-71-7
M. Wt: 296.33
InChI Key: FLTIAWLUAHECFD-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is an organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of carbamoyl and carboxamide functional groups enhances its reactivity and potential for forming diverse derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the carbamoyl and carboxamide groups. The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline ring.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for higher yields and cost-effectiveness. This often involves the use of safer solvents and reagents, as well as continuous flow processes to enhance efficiency. The reaction conditions are carefully controlled to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its quinazoline core, which imparts distinct chemical and biological properties. This structure allows for versatile modifications and interactions with a wide range of molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c17-15(21)10-5-7-11(8-6-10)20-16(22)14-12-3-1-2-4-13(12)18-9-19-14/h5-9H,1-4H2,(H2,17,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTIAWLUAHECFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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